(4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: The product from step 1 and o-tolyl chloride.
Reaction: The intermediate is then reacted with o-tolyl chloride in the presence of a base such as sodium hydride.
Condition: This reaction is conducted at room temperature for several hours.
Step 3: Formation of Methanethione Group
Starting Materials: The product from step 2 and carbon disulfide.
Reaction: The intermediate is treated with carbon disulfide in the presence of a reducing agent like lithium aluminum hydride (LiAlH4).
Condition: The reaction mixture is stirred at low temperature, typically around -10 to 0°C.
Industrial Production Methods
The industrial production of (4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione involves large-scale application of the above synthetic routes, with optimization for higher yields and purity. Continuous flow reactors and automated synthesizers are often employed to ensure consistent quality and efficiency in production.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of Benzyloxyphenylpiperazine
Starting Materials: 4-(Benzyloxy)aniline and 1-boc-piperazine.
Reaction: The benzyloxyaniline is first reacted with 1-boc-piperazine in the presence of a coupling agent such as EDCI (N-Ethyl-N'-dimethylaminopropyl carbodiimide) and a base like triethylamine.
Condition: The reaction is carried out in an inert atmosphere, typically nitrogen, and at a temperature range of 0-5°C.
Chemical Reactions Analysis
Types of Reactions
Oxidation Reactions
This compound can undergo oxidation reactions typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Products: These reactions may yield various oxidation products depending on the reaction conditions.
Reduction Reactions
Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Products: This typically results in the formation of reduced piperazine derivatives.
Substitution Reactions
Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl ring or the benzyloxy group.
Products: Substituted derivatives of the original compound.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Common solvents include methanol, dichloromethane, and tetrahydrofuran (THF).
Scientific Research Applications
(4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione finds applications in a wide range of scientific research fields:
Chemistry
Used as a reagent in organic synthesis to create novel piperazine derivatives.
Serves as an intermediate in the synthesis of more complex molecules.
Biology
Studied for its potential as a bioactive compound with various pharmacological effects.
Investigated in cell culture experiments to understand its interaction with biological macromolecules.
Medicine
Potential therapeutic agent due to its structural similarity to known drugs.
Explored for its efficacy in treating certain neurological and psychological conditions.
Industry
Utilized in the development of new materials and chemical compounds.
Acts as a precursor in the manufacturing of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione involves several molecular interactions:
Molecular Targets: : The compound likely targets various receptors in the central nervous system, including serotonin and dopamine receptors.
Pathways Involved: : It modulates neurotransmitter release and reuptake, influencing synaptic transmission and neural communication.
Biochemical Effects: : It may exhibit antioxidant, anti-inflammatory, or neuroprotective effects depending on its structure-activity relationship.
Comparison with Similar Compounds
Several compounds share structural similarities with (4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione:
(4-(Phenyl)piperazin-1-yl)methanone
Similarity: Both compounds feature a piperazine core.
Uniqueness: The absence of benzyloxy and o-tolyl groups in this compound.
(4-(Benzyloxy)phenyl)(4-ethylpiperazin-1-yl)methanethione
Similarity: Both possess a benzyloxyphenyl and piperazine ring.
Uniqueness: Substitution with an ethyl group instead of an o-tolyl group.
(4-(o-tolyl)piperazin-1-yl)methanethione
Similarity: Contains the o-tolyl and piperazine elements.
Uniqueness: Lacks the benzyloxyphenyl group, affecting its biological activity.
Properties
IUPAC Name |
[4-(2-methylphenyl)piperazin-1-yl]-(4-phenylmethoxyphenyl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2OS/c1-20-7-5-6-10-24(20)26-15-17-27(18-16-26)25(29)22-11-13-23(14-12-22)28-19-21-8-3-2-4-9-21/h2-14H,15-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWZTHQBMSWKOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=S)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.